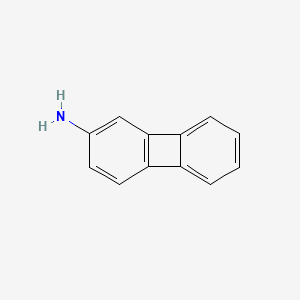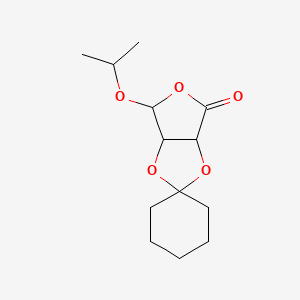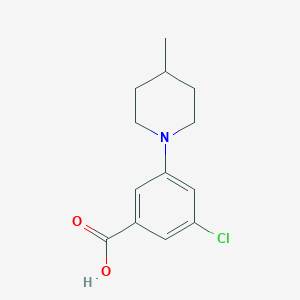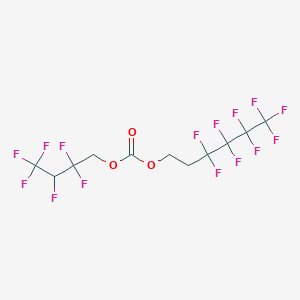
(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide typically involves the reaction of (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide product, which is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The hydrazide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its ability to interact with biological targets and inhibit the growth of harmful microorganisms and cancer cells.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its hydrazide group can form stable complexes with metal ions, which may be useful in drug development and delivery systems.
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzymatic activity or the stabilization of certain molecular structures, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-acetic acid hydrazide: Similar structure but lacks the tetrahydro modification.
Naphthalene-2-acetic acid hydrazide: Differently substituted naphthalene ring.
Benzeneacetic acid hydrazide: Simplified structure with a benzene ring instead of naphthalene.
Uniqueness
(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide is unique due to the presence of the tetrahydro-naphthalene ring, which imparts distinct chemical and physical properties. This modification can enhance its stability, reactivity, and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)acetohydrazide |
InChI |
InChI=1S/C12H16N2O2/c13-14-12(15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6,8,13H2,(H,14,15) |
InChI Key |
KFZNLPCWKLRODA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)

![1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester](/img/structure/B12087501.png)



![2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-](/img/structure/B12087517.png)

![7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087525.png)


![methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B12087533.png)
